N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide
Description
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to another phenyl ring
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-6-8-14(9-7-13)10-11-17(19)18-15-4-3-5-16(12-15)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMNQSMRGXMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide typically involves the reaction of 3-methoxybenzoyl chloride with 4-methylphenylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-3-(4-methylphenyl)propanamide.
Reduction: Formation of N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-3-(4-methylphenyl)propanamide
- N-(3-methoxyphenyl)-3-(4-chlorophenyl)propanamide
- N-(3-methoxyphenyl)-3-(4-methylphenyl)butanamide
Uniqueness
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide is unique due to the presence of both methoxy and methyl groups, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
